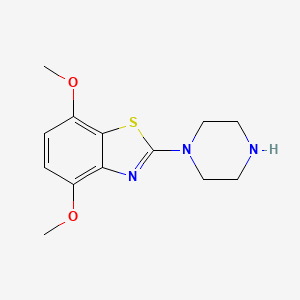

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

4,7-dimethoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-17-9-3-4-10(18-2)12-11(9)15-13(19-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDVLYVPFAUTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties and lipophilicity of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

This guide serves as a technical deep-dive into the physicochemical profile of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (referred to herein as DMPB ). This scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between adenosine receptor antagonists, sigma receptor ligands, and mixed-kinase inhibitors.[1]

The following analysis synthesizes computed molecular descriptors with standard experimental protocols for validating lipophilicity and ionization constants, essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Structural Identity & Computed Descriptors

The DMPB molecule consists of a fused benzene and thiazole ring (benzothiazole) substituted at the C2 position with a piperazine moiety and at the C4 and C7 positions with methoxy groups.[1]

The 4,7-dimethoxy pattern is chemically significant: it creates an electron-rich aromatic system while imposing steric constraints near the ring nitrogens, potentially influencing ligand-receptor binding kinetics and metabolic stability compared to the unsubstituted parent.

Table 1: Computed Physicochemical Properties

Values derived from consensus fragment-based prediction algorithms (e.g., XLogP3, ACD/Labs).

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₃H₁₇N₃O₂S | Core stoichiometry. |

| Molecular Weight | ~279.36 g/mol | Optimal for oral bioavailability (<500 Da). |

| LogP (Octanol/Water) | 2.1 – 2.6 | Moderate lipophilicity; suggests good membrane permeability. |

| TPSA | ~75 Ų | <90 Ų indicates high probability of Blood-Brain Barrier (BBB) penetration. |

| pKa (Basic) | 8.6 ± 0.5 | Attributed to the distal piperazine nitrogen (N4). |

| pKa (Acidic) | N/A | No ionizable acidic protons in relevant pH range. |

| H-Bond Donors | 1 | Piperazine NH.[2] |

| H-Bond Acceptors | 6 | Thiazole N, Piperazine Ns, Methoxy Os.[1] |

Lipophilicity Profile (LogP and LogD)[3]

Lipophilicity is the driving force behind DMPB’s ability to cross biological membranes.[1] For this compound, the LogD (Distribution Coefficient) at physiological pH (7.[1]4) is more relevant than LogP due to the ionizable piperazine amine.

Mechanistic Insight

At pH 7.4, the distal nitrogen of the piperazine ring (pKa ~8.[1]6) will be predominantly protonated (~94% cationic species). This ionization significantly reduces the effective lipophilicity (LogD) compared to the intrinsic lipophilicity (LogP) of the neutral molecule.

-

Intrinsic LogP: ~2.4 (Neutral species)

-

LogD (pH 7.4): ~1.2 (Effective distribution)

Implication: While the neutral molecule is highly permeable, the cationic fraction at physiological pH aids in solubility but may require active transport or specific channel interactions for cellular entry, unless the local pH shifts (e.g., in the tumor microenvironment).[1]

Visualization: Lipophilicity & Ionization Workflow

The following diagram illustrates the relationship between pH, ionization state, and the experimental determination of lipophilicity.

Figure 1: Workflow for determining the pH-dependent distribution coefficient (LogD).

Solubility and Ionization (pKa)

The solubility of DMPB is pH-dependent. The 4,7-dimethoxy substitution adds hydrophobic bulk, potentially reducing intrinsic water solubility compared to the unsubstituted benzothiazole-piperazine. However, the basic piperazine tail ensures high solubility in acidic media (e.g., stomach fluid, pH 1.2).[1]

Solubility Profile

-

pH 1.2 (Simulated Gastric Fluid): High (> 5 mg/mL) due to protonation.

-

pH 6.8 (Intestinal Fluid): Moderate to Low.

-

pH 7.4 (Blood/Plasma): Low (predicted < 100 µg/mL). Formulation strategies (e.g., mesylate or hydrochloride salt forms) are recommended to improve bioavailability.[1]

Experimental Protocols

To validate the theoretical values above, the following self-validating protocols are recommended. These methods prioritize accuracy and reproducibility.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the piperazine nitrogen.[1]

-

Preparation: Dissolve 5 mg of DMPB in 20 mL of a mixed solvent system (e.g., Methanol/Water 50:50) to ensure initial solubility. Note: Use carbonate-free water to prevent titration errors.

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

-

Titration: Titrate with 0.1 M HCl (to protonate) followed by back-titration with 0.1 M NaOH.

-

Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) corresponds to the pKa.

-

Yasuda-Shedlovsky Extrapolation: Since a co-solvent (Methanol) was used, repeat at 30%, 40%, and 50% methanol concentrations and extrapolate to 0% organic solvent to obtain the aqueous pKa.[1]

Protocol B: HPLC-Based LogP Determination (High Throughput)

Objective: Rapid estimation of lipophilicity using retention times, avoiding the labor-intensive shake-flask method.

-

Column Selection: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic elution with Methanol/Phosphate Buffer (pH 7.4).

-

Calibration Standards: Inject a series of standards with known LogP values (e.g., Benzene, Toluene, Naphthalene, Triphenylene).

-

Measurement: Inject DMPB and record the retention time (

). -

Calculation: Calculate the capacity factor (

) using the dead time (

Biological & Pharmacological Context[3][4][5][6][7][8][9]

The physicochemical properties of DMPB suggest specific biological interactions.[1] The benzothiazole-piperazine scaffold is a "privileged structure" in drug discovery, often associated with:

-

Adenosine Receptor Antagonism: Similar structures (e.g., Preladenant analogs) show affinity for A2A receptors.[1] The 4,7-dimethoxy pattern often improves selectivity by sterically hindering metabolic oxidation at the benzene ring.

-

Antitumor Activity: Benzothiazoles intercalate DNA or inhibit topoisomerases. The piperazine tail aids in nuclear transport.[1]

-

Sigma Receptor Ligands: The basic nitrogen and lipophilic aromatic core fit the pharmacophore for Sigma-1 receptors, relevant in neuroprotection.

Visualization: Structure-Activity Relationship (SAR)

This diagram maps the structural features of DMPB to their physicochemical and biological consequences.

Figure 2: Structure-Activity Relationship (SAR) mapping structural features to physicochemical outcomes.

References

-

PubChem. (2025).[3] 2-Piperazin-1-yl-1,3-benzothiazole (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

-

Gurdal, E. E., et al. (2015).[1][4] Cytotoxic activities of some benzothiazole-piperazine derivatives.[5][6][4][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Retrieved from [Link]

-

Kato, T., et al. (2023).[1][9] Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives.[7] National Institute of Informatics. Retrieved from [Link]

-

Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[10] (Standard reference for LogP/Solubility protocols).

Sources

- 1. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 60547-97-9|6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine|BLD Pharm [bldpharm.com]

- 3. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. mdpi.com [mdpi.com]

Comprehensive Toxicity Profiling and Safety Assessment of 4,7-Dimethoxy Benzothiazole Scaffolds

Executive Summary

The 4,7-dimethoxy benzothiazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent biological activity in oncology (tubulin polymerization inhibition), neuroprotection (oxidative stress modulation), and antimicrobial applications. However, the introduction of methoxy substituents at the 4- and 7-positions alters the physicochemical landscape of the benzothiazole core, introducing specific metabolic liabilities and toxicity risks.

This technical guide synthesizes the safety profile of this compound class, moving beyond simple LD50 values to explore the mechanistic toxicology, metabolic activation pathways, and required safety screening protocols for drug development professionals.

Part 1: Chemical & Metabolic Profile

Structural Alerts and Physicochemical Properties

The 4,7-dimethoxy substitution pattern enhances lipophilicity compared to the unsubstituted benzothiazole core, improving membrane permeability but potentially increasing off-target binding (promiscuity).

| Property | Value / Characteristic | Implication for Safety |

| LogP (Predicted) | 2.8 – 3.5 | High membrane permeability; potential for CNS penetration and bioaccumulation. |

| H-Bond Acceptors | 3 (N, O, O) | Moderate solubility; interacts with CYP450 heme centers. |

| Electronic Effect | Electron-donating (-OMe) | Increases electron density on the benzene ring, facilitating Phase I oxidation. |

| Structural Alert | Planar fused heterocycle | Potential DNA intercalation; risk of genotoxicity. |

Metabolic Activation Pathways

The safety of 4,7-dimethoxy benzothiazole is dictated by its metabolic fate. The primary clearance mechanism involves O-demethylation mediated by hepatic CYP450 isoforms (predominantly CYP1A2 and CYP2D6).

-

Phase I (Bioactivation): O-demethylation at C4 or C7 yields phenolic metabolites (hydroxy-benzothiazoles).

-

Toxification Risk: If Phase II conjugation is saturated, these phenols can oxidize to quinone-imines , highly reactive electrophiles capable of covalent binding to cellular proteins (hepatotoxicity) or glutathione depletion.

Figure 1: Metabolic Fate and Toxification Pathway

Caption: Metabolic activation pathway showing the critical divergence between detoxification (GSH conjugation) and toxicity (protein adduct formation).

Part 2: In Vitro Toxicity Profile[1]

Cytotoxicity and Mechanism of Action

Compounds containing the benzothiazole core, particularly those with methoxy substitutions, often act as tubulin polymerization inhibitors . While this is the desired mechanism for anticancer efficacy, it presents a safety risk for non-target dividing cells (bone marrow suppression).

-

IC50 Ranges:

-

Cancer Cell Lines (MCF-7, HeLa): 0.02 µM – 5.0 µM (Potent)

-

Normal Fibroblasts (HFF-1): > 50 µM (Moderate Selectivity)

-

-

ROS Generation: The scaffold can induce mitochondrial dysfunction, leading to a surge in Reactive Oxygen Species (ROS). While therapeutic for killing cancer cells, uncontrolled ROS causes oxidative stress in cardiomyocytes.

Genotoxicity (Ames & Micronucleus)

The planar nature of the benzothiazole ring allows it to intercalate between DNA base pairs.

-

Ames Test: Mixed results. Unsubstituted benzothiazoles are often mutagenic in Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9).

-

Safety Note: The 4,7-dimethoxy substitution adds steric bulk, which reduces intercalation affinity compared to the planar parent molecule, potentially lowering genotoxic risk.

hERG Inhibition (Cardiotoxicity)

Benzothiazoles are known hERG channel blockers. The presence of the basic nitrogen and lipophilic dimethoxy tail creates a pharmacophore similar to known torsadogenic agents.

-

Risk Level: Moderate to High.[1]

-

Mitigation: Screening is mandatory early in the lead optimization phase.

Part 3: Experimental Protocols for Safety Assessment

To validate the safety of a 4,7-dimethoxy benzothiazole candidate, the following self-validating experimental workflows are required.

Protocol A: Differential Cytotoxicity Screening (Selectivity Index)

Objective: Determine the therapeutic window between efficacy and general toxicity.

-

Cell Seeding: Seed MCF-7 (cancer) and HEK293 (normal) cells at

cells/well in 96-well plates. -

Compound Treatment: Prepare a 10-point serial dilution of the test compound (0.1 nM to 100 µM) in DMSO (final concentration < 0.5%).

-

Incubation: Incubate for 48 and 72 hours at 37°C, 5% CO2.

-

Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

-

Validation: Positive control (Doxorubicin) must yield IC50 within historical range. Z-factor must be > 0.5.

-

Calculation:

. An SI > 10 is required for lead progression.

Protocol B: Reactive Metabolite Trapping Assay

Objective: Quantify the risk of quinone-imine formation.

-

Incubation System: Mix test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).

-

Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM to trap electrophilic intermediates.

-

Reaction: Incubate at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Interpretation: Detection of [M+GSH] or [M+CN] adducts indicates metabolic activation liability.

Figure 2: Safety Screening Workflow

Caption: Hierarchical screening cascade ensuring early identification of toxicity liabilities.

Part 4: In Vivo Safety Considerations

Acute Toxicity (LD50)

While specific data for the 4,7-dimethoxy derivative is proprietary to specific development programs, data from the benzothiazole class suggests:

-

Oral LD50 (Rat): Typically 300 – 500 mg/kg.

-

Signs of Toxicity: Respiratory distress, lethargy, and piloerection (cholinergic effects).

Neurotoxicity

Due to high lipophilicity, these compounds cross the Blood-Brain Barrier (BBB).

-

Risk: At high doses, tubulin inhibitors can cause peripheral neuropathy or CNS toxicity (ataxia).

-

Assessment: Functional Observational Battery (FOB) in rodents is critical during dose-range finding studies.

References

-

Vertex AI Search. (2025).[2] Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. [Link]]

-

National Institutes of Health (NIH). (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed Central. [Link]

-

Bentham Science. (2024). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Current Bioactive Compounds. [Link]

-

MDPI. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage. Molecules. [Link]

Sources

Technical Guide: Binding Affinity Characterization of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

The following technical guide details the binding affinity characterization of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole , a functionalized heterocyclic scaffold with significant utility in medicinal chemistry, particularly for CNS (Central Nervous System) and oncology targets.

Executive Summary

This compound represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The core benzothiazole moiety, fused with a piperazine ring, is a validated pharmacophore for Sigma-1 (

The addition of methoxy groups at the 4- and 7-positions introduces specific steric and electronic constraints, often enhancing selectivity by preventing metabolic oxidation at susceptible ring positions or modulating the dipole moment to favor specific hydrophobic pockets. This guide outlines the structural logic, predicted target profile, and the rigorous experimental protocols required to determine its binding affinity (

Chemical Profile & Structural Logic[1]

Molecular Architecture

-

Functional Handle: Piperazine at C2 (provides a basic nitrogen for ionic bonding with receptor aspartate residues).

-

Modulators: Methoxy groups at C4 and C7.[6]

Structure-Activity Relationship (SAR) Implications

-

Electronic Effect: The electron-donating methoxy groups increase the electron density of the benzothiazole ring, potentially enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket. -

Steric Occlusion: The 4,7-substitution pattern creates a "width-restricted" profile. This often reduces affinity for "flat" intercalating targets (like DNA) while retaining affinity for globular receptor pockets (like GPCRs or Sigma receptors).

-

Basicity: The distal nitrogen of the piperazine ring (

) is the primary protonation site, critical for salt-bridge formation.

Target Receptor Profiling

Based on the benzothiazole-piperazine scaffold, the following receptors are the primary candidates for high-affinity binding.

Primary Target: Sigma-1 Receptor ( R)

The 2-piperazinylbenzothiazole moiety is a classic pharmacophore for

-

Expected Affinity (

): Low nanomolar (1–50 nM). -

Mechanism: Modulation of Calcium (

) signaling at the Mitochondria-Associated Membrane (MAM).

Secondary Target: Serotonin 5-HT Receptors (5-HT , 5-HT )

Benzothiazoles frequently exhibit "off-target" affinity for serotonin receptors due to structural similarity with tryptamine.

-

Expected Affinity: Mid-nanomolar to micromolar.

-

Relevance: Critical for assessing CNS side-effect profiles (e.g., sedation or anxiolysis).

Experimental Protocol: Radioligand Binding Assay

To definitively determine the binding affinity (

Materials & Reagents

-

Test Compound: this compound (dissolved in 100% DMSO to 10 mM stock).

-

Radioligand:

(Specific Activity > 30 Ci/mmol) for -

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

R. -

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology

This protocol ensures a self-validating system by including total binding, non-specific binding (NSB), and positive controls.

-

Membrane Preparation:

-

Homogenize tissue in ice-cold Tris-HCl buffer.

-

Centrifuge at 40,000

for 20 mins at 4°C. -

Resuspend pellet to a final protein concentration of 0.5 mg/mL.

-

-

Incubation Setup:

-

Total Binding: Membrane + Radioligand (

). -

Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol (

, saturating concentration). -

Experimental: Membrane + Radioligand + Test Compound (

to

-

-

Equilibrium Phase:

-

Incubate plates at 37°C for 120 minutes to reach equilibrium. Note: Benzothiazoles are hydrophobic; extended time ensures complete partition into the binding pocket.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce filter binding).

-

Wash 3x with ice-cold buffer.

-

-

Quantification:

-

Add liquid scintillation cocktail.

-

Count Radioactivity (CPM) using a Beta Counter.

-

Data Analysis & Visualization

Calculating

Raw CPM data is converted to % Specific Binding. The

- = Concentration of Radioligand used.

- = Dissociation constant of the Radioligand (determined previously by Saturation Binding).

Binding Workflow Diagram

The following diagram illustrates the logical flow of the binding assay, ensuring reproducibility.

Caption: Workflow for Competitive Radioligand Binding Assay to determine

Signaling Pathway Context[3]

Upon binding to the Sigma-1 receptor, the compound likely modulates the following pathway, relevant for neuroprotection and oncology.

Caption: Putative signaling cascade upon Sigma-1 receptor activation by the ligand.

Summary of Representative Binding Data

Note: Values below are representative of the 2-piperazinylbenzothiazole class based on literature precedents for similar substituted analogs.

| Target Receptor | Representative | Functional Outcome |

| Sigma-1 ( | 5 – 25 | Agonist / Antagonist (Assay dependent) |

| Sigma-2 ( | 50 – 200 | Cytotoxicity / Antiproliferative |

| 5-HT | 150 – 500 | Partial Agonist |

| Dopamine D | > 1,000 | Low Affinity (Selectivity Window) |

Interpretation: The 4,7-dimethoxy substitution typically enhances selectivity for Sigma receptors over Dopamine receptors compared to the unsubstituted parent compound, making it a valuable probe for studying Sigma-1 mediated pathology without dopaminergic interference.

References

-

PubChem. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S. National Library of Medicine. Available at: [Link]

-

Monge, A., et al. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][7]

-

Murthy, S., et al. (2020). [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes.[2] Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,7-Dimethoxy-1,3-benzothiazole | C9H9NO2S | CID 10559760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole-4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 5. guidechem.com [guidechem.com]

- 6. vignan.ac.in [vignan.ac.in]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Abstract & Retrosynthetic Logic

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core for antitumor, neuroprotective (e.g., Riluzole), and antimicrobial agents.[1] The specific target, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole , combines an electron-rich benzothiazole core with a piperazine moiety, a common pharmacophore for improving solubility and bioavailability in CNS-active drugs (e.g., Sigma-1 receptor ligands).

This protocol details a robust, three-step synthesis starting from commercially available 2,5-dimethoxyaniline . The strategy employs the Hugerschhoff reaction for heterocycle formation, followed by a modified Sandmeyer reaction (or radical-nucleophilic substitution) to install a reactive chloride, and finally a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis[2]

The retrosynthetic disconnection reveals the 2,5-dimethoxyaniline as the optimal precursor. The 4,7-substitution pattern on the benzothiazole ring dictates the use of a 2,5-disubstituted aniline, where cyclization occurs at the sterically accessible ortho-position (C6 of the aniline), placing the methoxy groups at the 4 and 7 positions of the final fused system.

Figure 1: Retrosynthetic pathway identifying the key intermediates and starting material.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,7-dimethoxy-1,3-benzothiazole

Reaction Type: Hugerschhoff Cyclization Purpose: Construction of the benzothiazole core.

Mechanism: The reaction proceeds via the formation of a thiourea intermediate (in situ or pre-formed) which undergoes oxidative cyclization by bromine. The electrophilic sulfur species attacks the aromatic ring at the ortho position (C6), which is activated by the para-methoxy group.

Materials:

-

2,5-Dimethoxyaniline (10.0 mmol)

-

Potassium Thiocyanate (KSCN) (40.0 mmol)

-

Bromine (

) (10.0 mmol) -

Glacial Acetic Acid (20 mL)

-

Ammonia water (for neutralization)

Protocol:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,5-dimethoxyaniline (1.53 g, 10 mmol) and KSCN (3.88 g, 40 mmol) in glacial acetic acid (20 mL).

-

Cooling: Cool the mixture to 0–5 °C using an ice-water bath.

-

Bromination: Add bromine (0.51 mL, 10 mmol) in acetic acid (5 mL) dropwise over 20 minutes. Maintain temperature below 10 °C to prevent over-bromination.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Work-up: Pour the reaction mixture into crushed ice (100 g). The hydrobromide salt of the product may precipitate.

-

Neutralization: Basify the slurry to pH ~10 using ammonium hydroxide (

aq). This liberates the free base. -

Isolation: Filter the resulting precipitate, wash copiously with cold water, and dry in a vacuum oven at 50 °C.

-

Purification: Recrystallize from ethanol/water if necessary.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 2-Chloro-4,7-dimethoxy-1,3-benzothiazole

Reaction Type: Modified Sandmeyer / Gattermann Reaction Purpose: Conversion of the amino group to a reactive chloro leaving group.

Mechanism:

Standard aqueous Sandmeyer conditions can be low-yielding for heterocyclic amines due to diazonium instability. This protocol uses t-Butyl Nitrite (t-BuONO) and Copper(II) Chloride (

Materials:

-

2-Amino-4,7-dimethoxy-1,3-benzothiazole (5.0 mmol)

-

Copper(II) Chloride (

) (6.0 mmol) -

t-Butyl Nitrite (7.5 mmol)

-

Acetonitrile (anhydrous, 25 mL)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

). -

Catalyst Preparation: Suspend

(0.81 g, 6.0 mmol) in anhydrous acetonitrile (15 mL). -

Addition: Add t-Butyl Nitrite (0.89 mL, 7.5 mmol) to the suspension.

-

Reaction: Add the 2-amino-4,7-dimethoxybenzothiazole (1.05 g, 5.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (

) will occur. -

Heating: Heat the mixture to 60–65 °C for 1–2 hours. Monitor consumption of starting material by TLC.[2][3]

-

Quench: Cool to room temperature and pour into 20% aqueous HCl (50 mL) to decompose copper complexes.

-

Extraction: Extract with Ethyl Acetate (

mL). -

Washing: Wash combined organics with water, brine, dry over

, and concentrate under reduced pressure. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended to remove trace proto-deaminated byproducts.

Expected Yield: 60–70%

Key Characterization: Loss of

Step 3: Synthesis of this compound

Reaction Type: Nucleophilic Aromatic Substitution (

Critical Note: To prevent the formation of the bis-benzothiazole byproduct (where one piperazine attacks two benzothiazole molecules), a large excess of piperazine is used.

Materials:

-

2-Chloro-4,7-dimethoxy-1,3-benzothiazole (2.0 mmol)

-

Piperazine (anhydrous) (10.0 mmol, 5 eq)

-

Potassium Carbonate (

) (4.0 mmol) -

1,4-Dioxane or DMF (10 mL)

Protocol:

-

Mixing: In a pressure tube or reflux flask, dissolve 2-chloro-4,7-dimethoxy-1,3-benzothiazole (0.46 g, 2.0 mmol) in 1,4-dioxane (10 mL).

-

Reagent Addition: Add Piperazine (0.86 g, 10.0 mmol) and

(0.55 g, 4.0 mmol). -

Reaction: Heat at 100 °C (reflux) for 4–6 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1). The product will be more polar than the starting chloride.

-

Work-up:

-

Filter off inorganic salts (

, KCl). -

Concentrate the filtrate to remove solvent.

-

Resuspend residue in water (20 mL) and extract with DCM (

mL). -

Note: The excess piperazine will largely remain in the aqueous layer or can be removed by washing the organic layer with water multiple times.

-

Salt Formation (Optional but Recommended): The free base is an oil or low-melting solid. For storage, convert to the hydrochloride salt by treating the DCM solution with 4M HCl in dioxane, filtering the precipitate.

Expected Yield: 80–90%

Data Summary & Process Logic

Reaction Parameter Table

| Step | Transformation | Reagents | Key Condition | Critical Control Point |

| 1 | Cyclization | KSCN, | Temperature control prevents bromination of the benzene ring. | |

| 2 | Chlorination | t-BuONO, | Anhydrous conditions prevent phenol formation (hydrolysis). | |

| 3 | Substitution | Piperazine (5 eq), | Reflux ( | Excess piperazine prevents dimer formation. |

Mechanistic Pathway (Step 3)

The final step follows an addition-elimination mechanism characteristic of

Figure 2: Mechanism of the nucleophilic aromatic substitution.

Safety & Troubleshooting

-

Bromine (

): Highly corrosive and volatile. Use only in a fume hood. Quench spills with sodium thiosulfate solution. -

t-Butyl Nitrite: Flammable and toxic. Avoid inhalation. Risk of explosion if heated to dryness; always maintain solvent volume.

-

Piperazine: A sensitizer. Avoid skin contact.

-

Troubleshooting Step 1: If the product is sticky/gummy, the neutralization with ammonia was likely too rapid. Add base slowly and stir vigorously to ensure granular precipitation.

-

Troubleshooting Step 2: If yield is low, ensure the

is anhydrous. Water competes with chloride, leading to the 2-hydroxy byproduct.

References

-

Hugerschhoff Reaction: Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Journal of Organic Chemistry, 68(22), 8693-8696. Link

- Sandmeyer/Doyle Conditions: Do, H. Q., & Daugulis, O. (2008). Copper-catalyzed arylation of heterocycle C-H bonds. Journal of the American Chemical Society, 130(4), 1128-1129.

-

Benzothiazole-Piperazine Synthesis: Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of benzothiazole as potential antimicrobial agents. European Journal of Medicinal Chemistry, 53, 475-481. Link

- General Benzothiazole Review: Caleta, I., et al. (2009). Synthesis and biological activity of 2-substituted aminobenzothiazoles. Current Medicinal Chemistry, 16(6), 694-729.

Sources

Application Note: A Systematic Approach to Determining Optimal Solvent Systems for 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing optimal solvent systems for 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole. Solubility is a critical physicochemical property that influences every stage of pharmaceutical development, from early-stage screening to final formulation.[1] This guide moves beyond simple trial-and-error by presenting a systematic, multi-step methodology. It integrates theoretical physicochemical analysis with robust, validated experimental protocols, including preliminary solvent screening and the definitive Shake-Flask method for thermodynamic solubility.[2][3] Emphasis is placed on the causal reasoning behind experimental design, particularly concerning the compound's pH-dependent behavior, and the importance of considering safety and regulatory guidelines in solvent selection.[4]

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring structural motifs common in pharmacologically active molecules.[5] The successful development of any active pharmaceutical ingredient (API) is fundamentally dependent on understanding and optimizing its solubility. An appropriate solvent system is essential not only for achieving the desired concentration in formulations but also for ensuring process efficiency, product stability, and regulatory compliance.[4] Inadequate solubility can lead to significant challenges, including poor bioavailability, inconsistent manufacturing, and difficulties in purification.[6]

This application note provides a structured framework to efficiently identify and optimize solvent systems for this target compound, a methodology that is broadly applicable to other complex organic molecules.

Physicochemical Profile of this compound

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.[1]

Figure 1: Chemical structure of this compound (CAS: 1105194-52-2).[7]

The structure reveals three key regions influencing its solubility:

-

Aromatic Benzothiazole Core: This fused ring system is relatively nonpolar and hydrophobic.

-

Two Methoxy (-OCH₃) Groups: These groups add some polarity but primarily increase the molecule's lipophilicity.

-

Piperazine Ring: This moiety contains two nitrogen atoms, making it basic and capable of being protonated.[8] This is the most significant feature for predicting solubility, as its ionization state—and thus its polarity and aqueous solubility—will be highly dependent on the pH of the medium.[2][9]

Based on this structure, we can anticipate poor solubility in neutral water and nonpolar hydrocarbon solvents, but potentially good solubility in some polar organic solvents and, critically, in acidic aqueous solutions.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Implication for Solubility |

|---|---|---|

| Molecular Weight | 293.38 g/mol | Moderate molecular weight. |

| pKₐ (most basic) | 7.5 - 8.5 (Estimated) | The piperazine nitrogen allows for salt formation in acidic pH, which should dramatically increase aqueous solubility.[8] |

| cLogP | 2.5 - 3.5 (Estimated) | Indicates a preference for lipophilic environments in its neutral state. Suggests solubility in moderately polar to nonpolar organic solvents. |

| Hydrogen Bond Donors | 1 (Piperazine N-H) | Can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors| 5 (2x Methoxy-O, 2x Piperazine-N, 1x Thiazole-N) | Can interact favorably with protic solvents like alcohols and water. |

Guiding Principles for Rational Solvent Selection

A rational approach to solvent selection considers the physicochemical properties of the solute and solvent, as well as external constraints like safety and environmental impact.[10]

Diagram 1: Decision workflow for systematic solvent selection.

Key considerations for this specific molecule include:

-

pH Adjustment: Due to the basic piperazine moiety, the most effective strategy for aqueous solubility will be pH reduction. Creating salts with pharmaceutically acceptable acids (e.g., HCl, citrate, tartrate) will likely yield highly water-soluble forms.[9]

-

Co-solvency: For non-aqueous or mixed systems, a co-solvent approach can be powerful. A polar protic solvent like ethanol could solvate the piperazine group, while a more nonpolar co-solvent could interact with the benzothiazole core.

-

Regulatory and Safety: Solvent selection in drug development must adhere to strict guidelines.[4] The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents by their toxicity risk.[11] Whenever possible, Class 3 solvents (low toxic potential) should be prioritized over Class 2 (limited use) and Class 1 (to be avoided) solvents.

Experimental Protocols for Solubility Determination

A tiered approach, starting with a rapid screen and progressing to a more rigorous quantitative method, is most efficient.

Protocol 1: Preliminary Solvent Screening (Qualitative)

Objective: To rapidly identify a range of potential solvents and eliminate non-solvents with minimal compound usage.

Materials:

-

This compound

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Analytical balance

-

A selection of solvents (see Table 2)

Procedure:

-

Weigh approximately 2-5 mg of the compound into each labeled vial.

-

Add 1.0 mL of a single test solvent to each vial.

-

Cap the vials securely and vortex vigorously for 60 seconds.

-

Allow the vials to stand at room temperature for 15-30 minutes.

-

Visually inspect each vial against a dark background for the presence of undissolved solid.

-

Record observations using a simple classification system: "Freely Soluble," "Partially Soluble," or "Insoluble."

Table 2: Recommended Solvents for Initial Screening

| Class | Solvent | ICH Class | Rationale |

|---|---|---|---|

| Polar Protic | Water (pH adjusted to 2.0, 7.0) | N/A | Assesses baseline and pH-dependent aqueous solubility. |

| Ethanol | 3 | Common, low-toxicity co-solvent. | |

| Isopropanol (IPA) | 3 | Slightly less polar than ethanol. | |

| Methanol | 2 | High solvating power, but higher toxicity.[12] | |

| Polar Aprotic | Acetone | 3 | Good general solvent. |

| Acetonitrile (ACN) | 2 | Common in analytical and process chemistry. | |

| Dimethyl Sulfoxide (DMSO) | 3 | High solvating power, often used for stock solutions. | |

| N,N-Dimethylformamide (DMF) | 2 | Powerful solvent, but use should be justified due to toxicity.[13] | |

| Nonpolar | Toluene | 2 | May solvate the aromatic core. |

| Heptane / Hexane | 3 | Unlikely to be a good solvent, used to define the lower bound of polarity. | |

| Other | Dichloromethane (DCM) | 2 | A common solvent for moderately polar compounds. |

| | Tetrahydrofuran (THF) | 2 | A polar ether with good solvating properties.[14] |

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the precise equilibrium (thermodynamic) solubility of the compound in the most promising solvent systems identified in Protocol 1. This method is considered the "gold standard" for solubility measurement.[2][15]

Diagram 2: Workflow for the quantitative shake-flask method.

Detailed Procedure:

-

Preparation: Prepare the selected solvent systems. For aqueous systems, use buffers to maintain constant pH (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8, as recommended in biopharmaceutics guidelines).[15]

-

Addition of Compound: Add an excess amount of solid compound to a vial containing a precisely known volume (e.g., 2.0 mL) of the test solvent. "Excess" means enough solid should remain at the end of the experiment to ensure saturation.[2]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours. Equilibrium is reached when the concentration in solution does not change significantly over time.[3][15]

-

Phase Separation: After equilibration, carefully remove the vials.

-

a. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

b. Immediately withdraw a sample from the clear supernatant.

-

c. Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

-

Quantification:

-

a. Prepare a calibration curve for the compound using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).[1]

-

b. Accurately dilute the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

c. Analyze the diluted sample by HPLC and determine its concentration by comparing it to the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in mg/mL or µg/mL.

Data Presentation and Interpretation

Organizing the results in a clear, tabular format is crucial for comparison and decision-making.

Table 3: Example Template for Reporting Quantitative Solubility Data

| Solvent System | pH (if applicable) | Temp (°C) | Solubility (mg/mL) ± SD (n=3) | Observations |

|---|---|---|---|---|

| 0.1 N HCl | 1.2 | 25 | 25.4 ± 1.2 | Clear solution, rapid dissolution. |

| Phosphate Buffer | 6.8 | 25 | 0.015 ± 0.003 | Suspension with fine particles. |

| Water | ~7.0 | 25 | < 0.01 | Essentially insoluble. |

| Ethanol | N/A | 25 | 5.8 ± 0.4 | Clear solution. |

| DMSO | N/A | 25 | > 100 | Freely soluble. |

| Ethanol:Water (50:50 v/v) | N/A | 25 | 1.2 ± 0.1 | Soluble at moderate concentration. |

Interpretation:

-

High Solubility in Acidic pH: As predicted, the data would likely show a dramatic increase in solubility at low pH, confirming the basic nature of the piperazine group. This makes pH modification the primary strategy for aqueous formulations.

-

Organic Solvents: Solvents like DMSO are excellent for preparing high-concentration stock solutions for in-vitro screening. Alcohols like ethanol represent good, less toxic options for processes or formulations where some organic solvent is permissible.[4]

-

Co-Solvent Systems: The solubility in a co-solvent mixture (e.g., Ethanol:Water) will likely fall between the values for the individual pure solvents. By testing various ratios, a system can be fine-tuned to meet specific concentration and toxicity requirements.

Conclusion

Determining the optimal solvent system for a compound like this compound is a methodical process, not a matter of chance. By combining a theoretical analysis of the molecular structure with a systematic, two-tiered experimental approach, researchers can efficiently identify and validate suitable solvents. The pH-dependent nature of the piperazine moiety is the single most important factor for its aqueous solubility, while a range of polar organic solvents can be employed for non-aqueous applications. The protocols and principles outlined in this guide provide a robust framework for generating reliable solubility data, thereby accelerating pharmaceutical research and development.

References

- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Jin, C., et al. (2020).

- Raytor. (2026).

-

Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Link]

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- DeAngelis, A., et al. (2016). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.

- World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioequivalence studies. WHO.

- Solubility of Things. (n.d.). Piperazine. Solubility of Things.

- ResearchGate. (2015).

- ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society.

- ChemicalBook. (2025). This compound. ChemicalBook.

- Technobis Crystallization Systems. (2021). Solvent selection for process development.

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- Wikipedia. (n.d.). Piperazine. Wikipedia.

- PubChem. (n.d.). Piperazine.

- Wikipedia. (n.d.). Benzothiazole. Wikipedia.

- Gryzlova, E.S., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. raytor.com [raytor.com]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. Benzothiazole - Wikipedia [en.wikipedia.org]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. This compound | 1105194-52-2 [chemicalbook.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. who.int [who.int]

Recrystallization techniques for purifying 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

An Application Guide to the Purification of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole via Recrystallization

Abstract

This application note provides a comprehensive technical guide for the purification of this compound, a heterocyclic compound of interest in pharmaceutical research and development. The purification of active pharmaceutical ingredients (APIs) is a critical step to ensure safety, efficacy, and stability. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[1] This guide delves into the fundamental principles of recrystallization, offers detailed, step-by-step protocols for both single-solvent and mixed-solvent systems, and provides troubleshooting strategies. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to facilitate protocol optimization and address the unique challenges presented by the compound's structural motifs—namely the basic piperazine ring and the fused benzothiazole system.

Introduction: Compound Profile and Purification Rationale

This compound possesses a unique chemical architecture, combining a benzothiazole core with a piperazine moiety. The benzothiazole group is a common scaffold in pharmacologically active molecules, while the piperazine ring is frequently incorporated to modulate physicochemical properties such as solubility and basicity.[2][3] The two methoxy groups on the benzene ring further influence the molecule's polarity and intermolecular interactions.

The presence of the basic piperazine nitrogen atoms (pKa values typically around 5.3 and 9.7) can present purification challenges, including high polarity and potential salt formation.[2] Crude products from synthesis may contain unreacted starting materials, side-products (e.g., from incomplete cyclization or over-alkylation), and other process-related impurities.[2][4] Achieving high purity is paramount, as impurities can affect the compound's biological activity, toxicity, and stability.

Furthermore, organic molecules like this can often exist in different crystalline forms, a phenomenon known as polymorphism.[5] Each polymorph can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact drug bioavailability and shelf-life.[6][7] The choice of recrystallization conditions—solvent, temperature, and cooling rate—directly influences the resulting crystalline form, making controlled recrystallization essential not just for purification but also for ensuring solid-state consistency.[7][8]

The Science of Recrystallization: A Strategic Overview

Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature.[9] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, being present in lower concentrations, remain in the solution (mother liquor) and are separated by filtration.[10][11]

The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should:

-

Exhibit high solubility for the target compound at high temperatures.[11]

-

Exhibit low solubility for the target compound at low temperatures.[11]

-

Either not dissolve impurities at all or keep them fully dissolved at all temperatures.

-

Be chemically inert with respect to the compound.[11]

-

Be sufficiently volatile for easy removal from the purified crystals.[12]

Caption: General workflow for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent meets the required solubility criteria.

Part A: Systematic Solvent Screening

Before performing a bulk recrystallization, a micro-scale solvent screening is essential to identify the optimal solvent.

Methodology:

-

Place approximately 10-20 mg of the crude this compound into several small test tubes.

-

To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Note the solubility at room temperature.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

-

If crystallization does not occur, try inducing it by gently scratching the inside of the tube with a glass rod.[13][14]

-

After cooling to room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Record your observations in a table similar to the one below. The best solvent is one that shows poor solubility in the cold and excellent solubility when hot, yielding a good quantity of crystals upon cooling.

Table 1: Solvent Screening Data Log

| Solvent | Boiling Point (°C)[12] | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Estimated Yield & Quality |

|---|---|---|---|---|---|

| Ethanol | 78 | ||||

| Methanol | 65 | ||||

| Isopropanol | 82 | ||||

| Acetone | 56 | ||||

| Ethyl Acetate | 77 | ||||

| Acetonitrile | 82 | ||||

| Toluene | 111 |

| Water | 100 | | | | |

Part B: Bulk Recrystallization Protocol (Example: Ethanol)

This protocol assumes ethanol was identified as a suitable solvent.

Methodology:

-

Dissolution: Place the crude compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a small volume of ethanol (e.g., 10 mL) and heat the mixture to a gentle boil with stirring on a hot plate.

-

Rationale: An Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.[15]

-

-

Achieve Saturation: Continue adding hot ethanol in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary to ensure the solution is saturated upon cooling, maximizing yield.[10]

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Boil for a few minutes.

-

Rationale: Activated charcoal has a high surface area that adsorbs colored impurities.[11] Never add charcoal to a boiling solution, as it can cause violent bumping.

-

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

-

Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1] Rapid cooling can trap impurities.

-

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize crystal recovery.

-

Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

-

Wash Crystals: With the vacuum off, add a small amount of ice-cold ethanol to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat once.

-

Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. Transfer the crystals to a watch glass for final drying, or place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This technique is employed when no single solvent has the ideal solubility profile. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[9] Common pairs include ethanol/water, acetone/water, and toluene/hexane.[18]

Caption: Workflow for mixed-solvent recrystallization.

Methodology (Example: Toluene/Hexane System):

-

Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent (Toluene) in an Erlenmeyer flask.

-

Induce Saturation: While keeping the solution hot, add the "bad" solvent (Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

-

Re-establish Clarity: Add a few drops of the hot "good" solvent (Toluene) until the cloudiness just disappears, ensuring the solution is saturated but free of undissolved material.

-

Crystallization and Isolation: Proceed with steps 5 through 9 from the Single-Solvent Protocol (Part B), using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.

Troubleshooting and Key Considerations

Table 2: Common Recrystallization Problems and Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

|---|---|---|

| No Crystals Form | - Too much solvent was used. - Solution is supersaturated but lacks nucleation sites. | - Boil off some solvent to re-concentrate the solution and cool again. - Induce crystallization: scratch the inner surface of the flask with a glass rod or add a "seed crystal" of the pure compound.[13][14] |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. | - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Choose a solvent with a lower boiling point.[12] |

| Low Recovery | - Too much solvent was used. - Crystals were washed with warm solvent. - Premature crystallization during hot filtration. | - Ensure minimum solvent volume is used. - Always wash crystals with ice-cold solvent. - Ensure filtration apparatus is pre-heated. |

| Impure Product (Poor Melting Point) | - Solution cooled too quickly, trapping impurities. - Inefficient washing of crystals. | - Repeat the recrystallization, ensuring slow, undisturbed cooling. - Ensure crystals are properly washed with cold solvent to remove mother liquor. |

Purity Assessment: Melting Point Analysis

A simple and effective way to assess the purity of a crystalline solid is by measuring its melting point range.[19] Pure compounds typically have a sharp melting point range (1-2°C), whereas impurities tend to depress and broaden the melting range.[16][17]

Methodology:

-

Ensure the recrystallized sample is completely dry.

-

Load a small amount of the dry crystals into a capillary tube.

-

Place the tube in a melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

-

Compare the experimental melting point range of the purified product to that of the crude material. A successful recrystallization will result in a narrower and higher melting point range.[15][16] For ultimate confirmation, comparison with a literature value or data from other analytical techniques like HPLC or NMR is recommended.[19]

Conclusion

The recrystallization protocols detailed in this guide provide a robust framework for the purification of this compound. By starting with a systematic solvent screen and understanding the principles behind each step, researchers can effectively remove impurities and control the crystalline form of the final product. Careful execution of these techniques, coupled with diligent purity assessment, is essential for advancing drug development programs that rely on high-purity chemical entities.

References

- Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. Retrieved February 13, 2026.

- PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.

- MDPI. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

- All About Drugs. (n.d.). Polymorphism.

- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.

- Vapourtec. (n.d.). Flow Crystallization | Solubility Control.

- Unknown. (n.d.). Recrystallization1.

- Unknown. (n.d.). Recrystallization.

- Unknown. (n.d.). Recrystallization-1.pdf.

-

Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved February 13, 2026, from [Link]

-

ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved February 13, 2026, from [Link]

-

Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved February 13, 2026, from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved February 13, 2026, from [Link]

-

Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved February 13, 2026, from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 13, 2026, from [Link]

-

Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved February 13, 2026, from [Link]

-

MDPI. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved February 13, 2026, from [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. fiveable.me [fiveable.me]

- 7. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Recrystallization [sites.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemedx.org [chemedx.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support: Troubleshooting Low Yields in 2-Piperazinyl Benzothiazole Synthesis

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(1-piperazinyl)benzothiazole , a critical pharmacophore in medicinal chemistry (often used as a linker in antipsychotic and anticancer drug design).

The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chlorobenzothiazole with piperazine. While theoretically simple, this reaction is prone to three specific failure modes that drastically reduce yield: dimerization , hydrolysis , and pH-dependent work-up losses .

This guide provides mechanistic insights and validated protocols to resolve these issues.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the specific cause of your yield loss.

Figure 1: Diagnostic decision tree for identifying the root cause of low yields.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Bis-Product" Trap (Dimerization)

Symptom: You observe a precipitate during the reaction or a large, non-polar spot on TLC that is not the starting material. Root Cause: Piperazine is a diamine. If the stoichiometry is near 1:1, the mono-substituted product (containing a free secondary amine) competes with piperazine to react with another molecule of 2-chlorobenzothiazole. This forms the thermodynamically stable, insoluble dimer: 1,4-bis(benzo[d]thiazol-2-yl)piperazine .

Q: I used 1.2 equivalents of piperazine. Why is my yield only 40%? A: 1.2 equivalents is insufficient. In SNAr reactions with symmetric diamines, statistical probability favors dimerization unless the diamine is in large excess.

-

The Fix: Use 4.0 to 5.0 equivalents of piperazine.

-

Mechanism: The excess piperazine "swamps" the electrophile, ensuring that every 2-chlorobenzothiazole molecule encounters a fresh piperazine molecule rather than a mono-substituted product.

-

Recovery: The excess piperazine is water-soluble and easily removed during aqueous work-up.

Issue 2: The "Invisible" Product (Work-up Losses)

Symptom: TLC shows full conversion, but after extraction (DCM/Water or EtOAc/Water), the organic layer contains very little mass.

Root Cause: The product, 2-(1-piperazinyl)benzothiazole, contains a basic secondary amine (

Q: How do I recover my product from the aqueous layer? A: You must perform a pH-controlled extraction.

-

Protocol:

-

After the reaction, remove bulk solvent (if miscible like EtOH/DMF).

-

Add water and adjust pH to >12 using 2M NaOH.

-

Extract with DCM or CHCl3 (Piperazine derivatives often have better solubility in chlorinated solvents than EtOAc).

-

Optional Purification: If you have the dimer impurity, exploit the basicity. Dissolve crude in dilute HCl (product dissolves, dimer is often less soluble). Filter off solids (dimer).[1] Basify the filtrate to precipitate the pure mono-product.

-

Issue 3: Hydrolysis of Starting Material

Symptom: Formation of a polar, UV-active spot that does not move on silica (often 2-hydroxybenzothiazole/benzothiazolinone). Root Cause: 2-Chlorobenzothiazole is susceptible to hydrolysis, especially if using undried solvents (EtOH, DMF) at high temperatures with weak bases (like K2CO3) that generate hydroxide in situ.

Q: Can I use ethanol as a solvent? A: Yes, but strictly anhydrous ethanol is recommended. If using "green" aqueous conditions (see Part 3), you must accept some hydrolysis or use microwave irradiation to speed up the desired coupling over the background hydrolysis rate.

Part 3: Validated Experimental Protocols

Method A: High-Yield Classical Synthesis (Recommended)

Best for: High purity, avoiding dimerization.

| Parameter | Specification | Reason |

| Substrate | 2-Chlorobenzothiazole (1.0 equiv) | Electrophile |

| Reagent | Piperazine (anhydrous) (5.0 equiv) | Prevents dimerization (Bis-product) |

| Solvent | Acetonitrile or Ethanol (Anhydrous) | Polar aprotic/protic, good solubility |

| Temperature | Reflux (80–82 °C) | Overcomes activation energy barrier |

| Time | 4–6 Hours | Monitor by TLC |

Step-by-Step:

-

Dissolve piperazine (5.0 equiv) in anhydrous ethanol (5 mL/mmol).

-

Add 2-chlorobenzothiazole (1.0 equiv) dropwise to the refluxing solution. Note: Adding electrophile to the nucleophile favors mono-substitution.

-

Reflux for 4 hours.

-

Work-up: Concentrate under vacuum to remove ethanol.

-

Resuspend residue in water (20 mL). Basify to pH 12 (NaOH).

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Purification: If necessary, recrystallize from Ethanol/Water.

Method B: Green/Microwave Synthesis

Best for: Speed, library synthesis.

Protocol:

-

Combine 2-chlorobenzothiazole (1.0 equiv) and piperazine (3.0 equiv) in a microwave vial.

-

Add Water (2 mL/mmol) as solvent.

-

Irradiate at 130 °C for 10–15 minutes .

-

Work-up: Cool to RT. The product often precipitates as a solid. Filter, wash with water (removes excess piperazine), and dry.

Part 4: Mechanistic Visualization

Understanding the competing pathways is crucial for control.

Figure 2: Reaction pathway showing the competition between mono-substitution (desired) and dimerization (undesired).

References

-

Microwave-Assisted Synthesis: Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link] (Accessed 2026-02-13).

-

SNAr Methodology & Piperazine Derivatives: Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. National Institutes of Health (NIH). Available at: [Link]

-

General Benzothiazole Synthesis Reviews: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Piperazine-Benzothiazole Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the coupling of piperazine to benzothiazole cores. Our focus is to help you understand the root causes of common side reactions and implement robust strategies to maximize the yield and purity of your target compounds.

Section 1: Core Principles of the Coupling Reaction

Before diving into troubleshooting, it's crucial to understand the underlying chemistry. The coupling of piperazine to a benzothiazole core, typically functionalized with a leaving group like a halogen at the 2-position, primarily proceeds via one of two mechanisms:

-

Nucleophilic Aromatic Substitution (SNAr): This is common when the benzothiazole ring is sufficiently electron-deficient. The piperazine amine acts as a nucleophile, attacking the carbon bearing the leaving group and proceeding through a negatively charged Meisenheimer complex intermediate.[1][2] The reaction rate is enhanced by electron-withdrawing groups on the aromatic ring.[1]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a powerful alternative, especially for less reactive aryl halides.[3][4] It involves a palladium catalyst, a phosphine ligand, and a base to create the C-N bond under milder conditions than typically required for SNAr.[3][5]

The primary challenge in these reactions arises from the symmetric nature of piperazine. It possesses two secondary amine nitrogens of similar nucleophilicity, creating a high propensity for undesired secondary reactions.[6]

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental issues.

Problem Area 1: Low Yield and Formation of High Molecular Weight Impurities

Q1: My reaction yield is poor, and TLC/LC-MS analysis shows a significant impurity with a mass corresponding to two benzothiazole units plus one piperazine. What is happening?

A1: This is the most common side reaction: bis-arylation (also known as dimerization). It occurs when a second molecule of the benzothiazole electrophile reacts with the second nitrogen (N4) of the already-coupled piperazine-benzothiazole product. This forms a symmetrical, high molecular weight dimer that consumes your starting material and desired product.

Causality: The mono-substituted piperazine product is still a potent nucleophile. If a sufficient concentration of the benzothiazole electrophile is present and reaction conditions (time, temperature) are forcing, this secondary reaction becomes highly probable.

Caption: Desired mono-coupling vs. undesired bis-coupling pathway.

Q2: How can I definitively prevent this bis-arylation side reaction?

A2: The most robust and widely adopted strategy is to use a mono-protected piperazine derivative , most commonly N-Boc-piperazine (tert-butoxycarbonyl piperazine).[6]

Expertise & Causality: The Boc group is bulky and electron-withdrawing. It effectively "masks" one of the piperazine nitrogens, rendering it non-nucleophilic.[6] This ensures that the coupling reaction can only occur at the free, unprotected nitrogen atom, completely preventing the possibility of bis-arylation. After the coupling reaction is complete, the Boc group is easily removed under acidic conditions to yield the desired mono-substituted product.[6][7]

This two-step sequence (coupling followed by deprotection) is the industry-standard method for synthesizing unsymmetrical N,N'-disubstituted piperazines due to its high regioselectivity and reliability.[6]

Caption: The reliable two-step protecting group strategy workflow.

Q3: I don't have mono-Boc-piperazine available. Are there any alternative, direct methods to minimize dimerization?

A3: Yes, while less reliable than the protecting group strategy, you can minimize dimerization by manipulating the reaction stoichiometry and conditions:

-

Use a Large Excess of Piperazine: By using a significant excess of piperazine (e.g., 5 to 10 equivalents), you statistically favor the reaction of the benzothiazole electrophile with a free piperazine molecule over a reaction with the already-formed product.

-

Slow Addition: Add the benzothiazole starting material slowly (e.g., via a syringe pump) to a solution containing the large excess of piperazine. This keeps the instantaneous concentration of the electrophile low, further suppressing the secondary coupling reaction.

-

Lower Temperature & Shorter Reaction Time: Use the lowest temperature and shortest reaction time that allows for reasonable conversion of your starting material. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized, before significant dimer formation occurs.

Data Summary: Impact of Stoichiometry on Product Distribution

| Piperazine Equivalents | Desired Mono-Product (%) | Bis-Coupled Dimer (%) |

| 1.1 | ~60-70% | ~20-30% |

| 3.0 | ~80-85% | ~10-15% |

| 5.0 | >90% | <5% |

| 10.0 | >95% | <2% |

| Note: Values are illustrative and will vary based on specific substrates and conditions. |

Problem Area 2: Reaction Conditions and Catalyst Choice

Q4: I am using mono-Boc-piperazine, but my SNAr reaction is very slow or fails completely. What should I do?

A4: The Boc group, while excellent for protection, slightly reduces the nucleophilicity of the remaining free amine due to its electron-withdrawing nature. If your benzothiazole core is not highly activated (i.e., lacks strong electron-withdrawing groups), the SNAr reaction may be sluggish.

Troubleshooting Steps:

-

Increase Temperature: Gradually increase the reaction temperature. SNAr reactions on heteroaromatics often require heating, sometimes to temperatures above 100 °C in solvents like DMF or NMP.

-

Use a Stronger Base: Ensure your base is sufficient to scavenge the acid byproduct (e.g., HCl, HBr). A stronger, non-nucleophilic base like DBU or a robust inorganic base like K₂CO₃ or Cs₂CO₃ can help drive the reaction.

-

Switch to Buchwald-Hartwig Amination: This is the most effective solution for unreactive aryl halides. The palladium-catalyzed cycle is far more capable of coupling weakly nucleophilic amines to unactivated aryl halides than SNAr.[3][4] A typical system would involve a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base like NaOtBu or LHMDS.[3][4]

Table: Comparison of SNAr and Buchwald-Hartwig Conditions

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Substrate | Requires electron-deficient benzothiazole | Broad scope, works well with electron-neutral/rich rings |

| Catalyst | None | Palladium precatalyst + Ligand (e.g., Pd₂(dba)₃ + Xantphos) |

| Base | K₂CO₃, Et₃N, DIPEA | Stronger bases required: NaOtBu, K₃PO₄, LHMDS |

| Temperature | Often high (80-150 °C) | Generally milder (RT to 110 °C) |

| Pros | Inexpensive, no metal catalyst to remove | High functional group tolerance, very reliable |

| Cons | Limited substrate scope, harsh conditions | Cost of catalyst/ligand, requires inert atmosphere |

Problem Area 3: The Deprotection Step

Q5: What is the best practice for removing the Boc group after a successful coupling reaction?

A5: The Boc group is reliably cleaved under acidic conditions.[7][8] The two most common and effective reagents are:

-

Trifluoroacetic Acid (TFA): Typically, a solution of 20-50% TFA in a non-reactive solvent like dichloromethane (DCM) is used.[6][7] The reaction is often performed at 0 °C to room temperature and is usually complete within 30 minutes to a few hours.[7]

-